molecular formula C21H19NO5S2 B2644870 Methyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate CAS No. 895448-83-6

Methyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate

Cat. No.: B2644870
CAS No.: 895448-83-6
M. Wt: 429.51
InChI Key: WDHDRYWWWUPZRG-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiophene ring with a phenyl group and a tosylacetamido group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Methyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer properties could be related to its inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-phenyl-3-(2-acetamido)thiophene-2-carboxylate
  • Methyl 5-phenyl-3-(2-benzylacetamido)thiophene-2-carboxylate
  • Methyl 5-phenyl-3-(2-methylacetamido)thiophene-2-carboxylate

Uniqueness

Methyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate is unique due to the presence of the tosylacetamido group, which imparts specific chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

methyl 3-[[2-(4-methylphenyl)sulfonylacetyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S2/c1-14-8-10-16(11-9-14)29(25,26)13-19(23)22-17-12-18(15-6-4-3-5-7-15)28-20(17)21(24)27-2/h3-12H,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHDRYWWWUPZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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